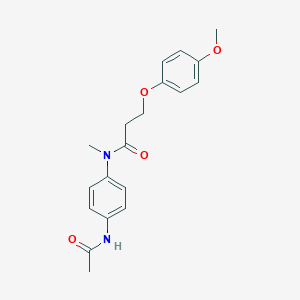
N-(4-acetamidophenyl)-3-(4-methoxyphenoxy)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-3-(4-methoxyphenoxy)-N-methylpropanamide, commonly known as AMPP, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. AMPP is a small molecule that belongs to the class of amides and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of AMPP is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, AMPP has been shown to induce apoptosis in cancer cells through the activation of caspases. Furthermore, AMPP has been shown to have neuroprotective effects through the inhibition of oxidative stress.
Biochemical and Physiological Effects
AMPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. Additionally, AMPP has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Furthermore, AMPP has been shown to have neuroprotective effects, which can lead to the prevention of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AMPP in lab experiments is that it is a small molecule, which makes it easier to synthesize and purify. Additionally, AMPP has been shown to have a low toxicity profile, which makes it a safer compound to use in lab experiments. However, one limitation of using AMPP in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of AMPP. One direction is to further investigate its potential use as an anti-inflammatory agent, as it has shown promising results in inhibiting the production of pro-inflammatory cytokines. Additionally, further studies can be conducted to investigate its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Furthermore, future studies can be conducted to investigate its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Méthodes De Synthèse
The synthesis of AMPP is a multi-step process that involves the reaction of 4-acetamidophenol with 4-methoxyphenol in the presence of a base to form a phenoxide intermediate. This intermediate is then reacted with N-methylpropanamide to form AMPP. The final product is purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
AMPP has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, AMPP has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Furthermore, AMPP has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-3-(4-methoxyphenoxy)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-14(22)20-15-4-6-16(7-5-15)21(2)19(23)12-13-25-18-10-8-17(24-3)9-11-18/h4-11H,12-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSAPIFKRUSCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N(C)C(=O)CCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-3-(4-methoxyphenoxy)-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-hydroxy-N-[[1-(2-hydroxyethyl)cyclopentyl]methyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435257.png)
![6-hydroxy-2-methyl-N-[1-(oxolan-3-yloxy)propan-2-yl]quinoline-3-carboxamide](/img/structure/B7435261.png)
![N-[4-(2,2-dimethylpropanoyl)phenyl]-1,9-dioxaspiro[5.5]undecane-4-carboxamide](/img/structure/B7435268.png)
![[2-(3-methoxyphenyl)morpholin-4-yl]-(1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7435272.png)
![2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7435275.png)

![5-bromo-6-methyl-N-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7435282.png)
![6-hydroxy-N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435286.png)
![2-[1-[2-Cyano-4-fluoro-5-(trifluoromethyl)phenyl]piperidin-3-yl]acetamide](/img/structure/B7435299.png)
![2,2,2-trifluoro-N-[2-methyl-1-oxo-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-2-yl]acetamide](/img/structure/B7435305.png)


![tert-butyl N-[[4-[(1R,2R)-2-tert-butylcyclopropyl]-2-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B7435342.png)
![3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine](/img/structure/B7435364.png)